2-Chloro-6-(isopropylthio)benzoic acid
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Overview
Description
2-Chloro-6-(isopropylthio)benzoic acid is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol This compound is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and an isopropylthio group at the sixth position on the benzene ring
Preparation Methods
The synthesis of 2-Chloro-6-(isopropylthio)benzoic acid typically involves the introduction of the isopropylthio group and the chlorine atom onto the benzoic acid framework. One common method involves the reaction of 2-chlorobenzoic acid with isopropylthiol in the presence of a suitable catalyst and under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
2-Chloro-6-(isopropylthio)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-(isopropylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(isopropylthio)benzoic acid involves its interaction with specific molecular targets. The chlorine and isopropylthio groups play a crucial role in its reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-6-(isopropylthio)benzoic acid can be compared with other benzoic acid derivatives, such as:
2-Chlorobenzoic acid: Lacks the isopropylthio group, making it less versatile in certain reactions.
6-Isopropylthio-benzoic acid:
2-Chloro-6-methylbenzoic acid: Has a methyl group instead of an isopropylthio group, leading to different chemical properties and uses.
The presence of both the chlorine atom and the isopropylthio group in this compound makes it unique and valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H11ClO2S |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
2-chloro-6-propan-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2S/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
WMZYNXZFRGHZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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